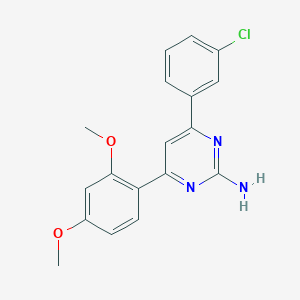

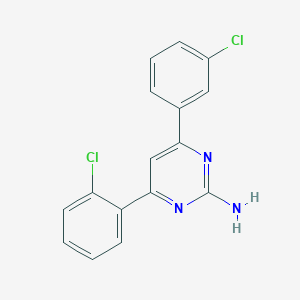

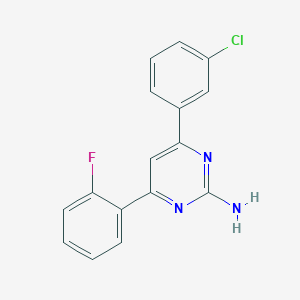

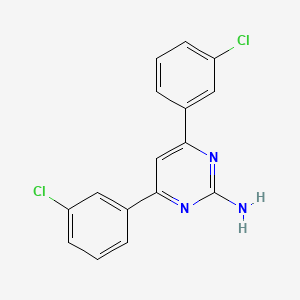

4,6-Bis(3-chlorophenyl)pyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

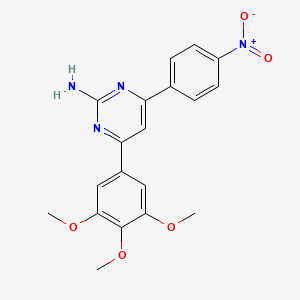

The synthesis of pyrimidine derivatives is a topic of ongoing research. For example, an efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives are complex and varied. For instance, free radicals can generate different kinds of chemical and biological reactions in the body .Applications De Recherche Scientifique

Anticancer Agent Development

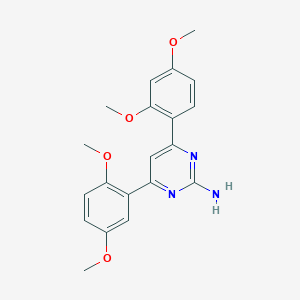

This compound has been studied for its potential as an anticancer agent. Derivatives of 4,6-diphenylpyrimidin-2-amine have shown to inhibit Aurora kinase A, which is crucial for cancer cell proliferation and survival. Specifically, these derivatives can induce apoptosis in cancer cells, making them promising candidates for anticancer drug development .

Aurora Kinase A Inhibition

The inhibition of Aurora kinase A by 4,6-diphenylpyrimidin-2-amine derivatives has been a significant area of research. These compounds can arrest the cell cycle in the G2/M phase, leading to reduced clonogenicity and triggering caspase-mediated apoptotic cell death in human colon cancer cells .

Alzheimer’s Disease Research

Some derivatives of 4,6-Bis(3-chlorophenyl)pyrimidin-2-amine have been theoretically evaluated as potential inhibitors of amyloid-β peptides aggregation. This process is involved in the onset of Alzheimer’s disease, suggesting a possible application in researching therapeutic agents for this condition .

Antitubercular Activity

Research has explored the use of 4-aminopyrrolo[2,3-d]pyrimidine derivatives, which are structurally related to 4,6-Bis(3-chlorophenyl)pyrimidin-2-amine, as antitubercular agents. These studies aim to develop new treatments for tuberculosis by targeting specific bacterial enzymes .

Dye Synthesis

The compound has applications in the synthesis of dyes. Its structural properties make it suitable for creating various dyes used in different industries, including textiles and food coloring .

Sanitizer Production

4,6-Bis(3-chlorophenyl)pyrimidin-2-amine can be used in the production of sanitizers. Its chemical properties may contribute to the effectiveness of sanitizers in eliminating bacteria and other pathogens .

Corrosion Inhibition

This compound has potential applications as a corrosion inhibitor. Its chemical structure could be utilized in formulations that protect metals from corrosion, which is valuable in industrial settings .

Copolymer Synthesis

Lastly, 4,6-Bis(3-chlorophenyl)pyrimidin-2-amine can be involved in the synthesis of copolymers. These materials have a wide range of applications, including in the creation of plastics, adhesives, and other synthetic materials .

Orientations Futures

Mécanisme D'action

Target of Action

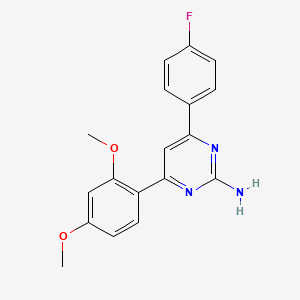

The primary target of 4,6-Bis(3-chlorophenyl)pyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division by contributing to the formation and function of the mitotic spindle, which is necessary for cells to separate their chromosomes correctly .

Mode of Action

4,6-Bis(3-chlorophenyl)pyrimidin-2-amine interacts with AURKA, inhibiting its activity . This inhibition is achieved by the compound binding to AURKA, which prevents the kinase from performing its normal function .

Biochemical Pathways

The inhibition of AURKA affects the cell cycle, specifically the transition from the G2 phase to the M phase . This is because AURKA is essential for the formation of the mitotic spindle, a structure required for chromosome segregation during cell division . Therefore, the inhibition of AURKA can lead to cell cycle arrest .

Pharmacokinetics

The compound’s molecular weight (3162 g/mol) suggests it may have suitable pharmacokinetic properties

Result of Action

The inhibition of AURKA by 4,6-Bis(3-chlorophenyl)pyrimidin-2-amine leads to a reduction in the phosphorylation of AURKA at Thr283 in HCT116 human colon cancer cells . This results in the accumulation of cells in the G2/M phase of the cell cycle . Additionally, the compound triggers the cleavage of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, which are markers of apoptotic cell death . Therefore, the compound has the potential to reduce clonogenicity and induce apoptosis in cancer cells .

Propriétés

IUPAC Name |

4,6-bis(3-chlorophenyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N3/c17-12-5-1-3-10(7-12)14-9-15(21-16(19)20-14)11-4-2-6-13(18)8-11/h1-9H,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRMCOCVKNUETH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Bis(3-chlorophenyl)pyrimidin-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.